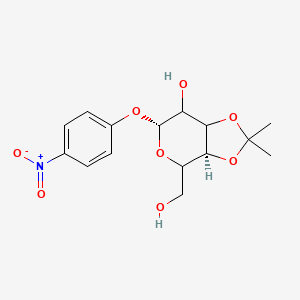
P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside: is a chemical compound widely used in biochemical research. It serves as a chromogenic substrate for the detection and quantification of glycosidase enzyme activity. The compound’s molecular formula is C15H19NO8, and it has a molecular weight of 341.31 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure selective protection and substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These enzymes cleave the glycosidic bond, releasing p-nitrophenol, which can be detected spectrophotometrically .
Common Reagents and Conditions:
Hydrolysis: Glycosidases such as alpha-galactosidases, beta-glucosidases, and beta-galactosidases are commonly used to catalyze the hydrolysis of this compound.
Protection and Deprotection: Acid catalysts like hydrochloric acid or sulfuric acid are used for the protection and deprotection steps during synthesis.
Major Products: The major product formed from the hydrolysis of this compound is p-nitrophenol, which exhibits absorbance at a specific wavelength, allowing for quantitative analysis of enzyme activity .
Scientific Research Applications
P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside is extensively used in various fields of scientific research:
Mechanism of Action
The mechanism of action of P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside involves the enzymatic hydrolysis of the glycosidic bond by glycosidases. This reaction results in the release of p-nitrophenol, which can be measured spectrophotometrically. The enzymatic activity can be quantified based on the absorbance of p-nitrophenol at a specific wavelength .
Comparison with Similar Compounds
P-Nitrophenyl alpha-D-galactopyranoside: This compound is similar in structure but lacks the isopropylidene protection groups.
P-Nitrophenyl beta-D-galactopyranoside: Another similar compound used for detecting beta-galactosidase activity.
Uniqueness: P-Nitrophenyl 3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its isopropylidene protection groups, which provide stability and selectivity in enzymatic reactions. This makes it particularly useful in studying specific glycosidases and their inhibitors .
Properties
Molecular Formula |
C15H19NO8 |
|---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
(3aS,6R)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10?,11?,12-,13?,14-/m0/s1 |
InChI Key |
FMELJKWGVVVNFM-GPCCPQHFSA-N |
Isomeric SMILES |
CC1(O[C@H]2C(O[C@@H](C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















